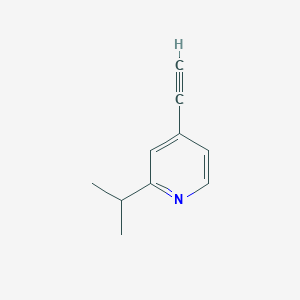
4-Ethynyl-2-isopropylpyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Ethynyl-2-isopropylpyridine is an organic compound with the molecular formula C10H11N It is a derivative of pyridine, characterized by the presence of an ethynyl group at the 4-position and an isopropyl group at the 2-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethynyl-2-isopropylpyridine can be achieved through several methods. One common approach involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method utilizes boronic acids or esters as reagents and palladium catalysts under mild and functional group-tolerant conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale Suzuki–Miyaura coupling reactions. The choice of boronic reagents and optimization of reaction conditions are crucial for achieving high yields and purity. The process typically includes steps such as oxidative addition, transmetalation, and reductive elimination, which are facilitated by the palladium catalyst .
Analyse Des Réactions Chimiques
Types of Reactions
4-Ethynyl-2-isopropylpyridine undergoes various types of chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethynyl group may yield carbonyl compounds, while reduction can produce saturated hydrocarbons.
Applications De Recherche Scientifique
4-Ethynyl-2-isopropylpyridine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mécanisme D'action
The mechanism of action of 4-Ethynyl-2-isopropylpyridine involves its interaction with specific molecular targets and pathways. The ethynyl group can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. The compound’s effects are mediated through its binding to enzymes, receptors, and other cellular components, influencing biochemical pathways and cellular functions .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Ethynylpyridine: Lacks the isopropyl group, making it less sterically hindered.
2-Isopropylpyridine: Lacks the ethynyl group, resulting in different reactivity.
4-Ethynyl-2-methylpyridine: Similar structure but with a methyl group instead of an isopropyl group.
Uniqueness
4-Ethynyl-2-isopropylpyridine is unique due to the presence of both the ethynyl and isopropyl groups, which confer distinct chemical properties and reactivity. This combination allows for specific interactions in chemical and biological systems, making it a valuable compound for research and industrial applications .
Propriétés
Formule moléculaire |
C10H11N |
|---|---|
Poids moléculaire |
145.20 g/mol |
Nom IUPAC |
4-ethynyl-2-propan-2-ylpyridine |
InChI |
InChI=1S/C10H11N/c1-4-9-5-6-11-10(7-9)8(2)3/h1,5-8H,2-3H3 |
Clé InChI |
RYIUQTHGPGJEPZ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=NC=CC(=C1)C#C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


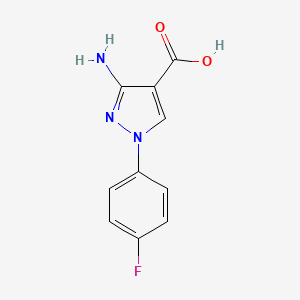

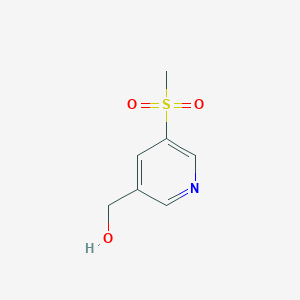

![[2,2'-Bithiophene]-3-carbonitrile](/img/structure/B13131835.png)
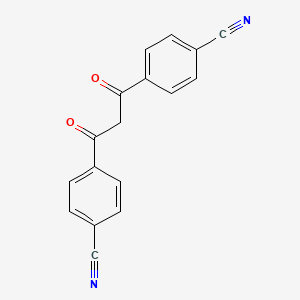
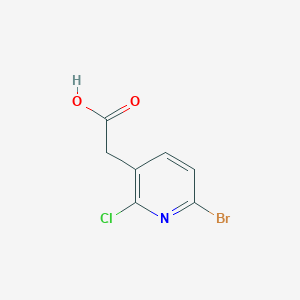
![[2,2'-Bipyridine]-4,4'-dicarboxylic acid tetrahydrate](/img/structure/B13131854.png)
![Benzyl 5,7-dichlorospiro[pyrano[4,3-d]pyrimidine-1,3'-pyrrolidine]-1'-carboxylate](/img/structure/B13131860.png)
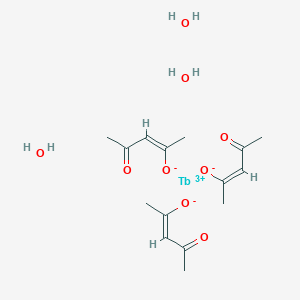
![5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-2(3H)-one](/img/structure/B13131890.png)
![1-(3,5-Di-tert-butyl-4-hydroxyphenyl)-2-(2-imino-3-(4-methylbenzyl)-2,3-dihydro-1H-benzo[d]imidazol-1-yl)ethanone](/img/structure/B13131894.png)


